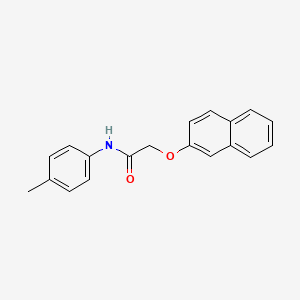

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including reactions with aromatic amines and various chemical treatments. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield specific compounds (Agarwal & Mital, 1976).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like NMR, IR, and MS. For example, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were characterized to confirm their structure (Yang Jing, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different products depending on the reactants. For instance, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showed specific reactions and interactions (Gouda et al., 2022).

Physical Properties Analysis

The physical properties of such compounds are often determined through crystallography and other techniques. The structure and physical characteristics can vary significantly based on the molecular composition and arrangement (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies using techniques like Density Functional Theory (DFT) help in understanding these properties (Arjunan et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Free Radical Scavenging Activity

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide and its derivatives exhibit significant antioxidant properties, engaging in the scavenging of free radicals. A study by Boudebbous et al. (2021) on a similar compound, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, demonstrated potent free radical scavenging capabilities comparable to commercial antioxidants. This research highlights the compound's effectiveness in trapping free radicals through hydrogen atom transfer and electron transfer mechanisms, suggesting potential applications in mitigating oxidative stress-related damages (Boudebbous et al., 2021).

Structural and Molecular Interaction Studies

The structural elucidation and interaction studies of compounds like N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide have been pivotal in understanding molecular behaviors. Gouda et al. (2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, focusing on its crystal structure, noncovalent interactions, and the energetics of its molecular framework. This research provides insight into the stabilization mechanisms of such compounds and their potential applications in material science and molecular design (Gouda et al., 2022).

Environmental and Water Quality Research

The reactivity and detection of carbonyl compounds, including derivatives of N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide, have significant implications for environmental monitoring and water quality assessment. Houdier et al. (2000) introduced a new fluorescent probe for the sensitive detection of aldehydes and ketones in water samples. This method, based on the derivatization with 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, underscores the importance of such compounds in tracking environmental pollutants and ensuring water safety (Houdier et al., 2000).

Toxicological Studies

Research into the toxicological profiles and mechanisms of action for compounds structurally related to N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide provides critical insights into their safe handling and environmental impact. Streeter et al. (1986) focused on the reactive metabolite formation and protein molecule cross-linking by acetaminophen, a compound with structural similarities, highlighting the potential toxicological risks associated with such chemicals. These studies are essential for understanding the environmental and biological safety of these compounds (Streeter et al., 1986).

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)13-22-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGPTZIOPLORJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)